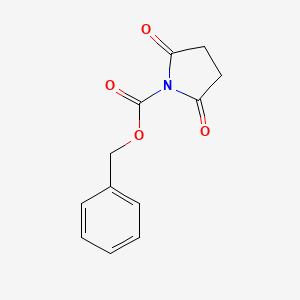

Benzyl 2,5-dioxopyrrolidine-1-carboxylate

Description

Contextualization within N-Substituted Succinimide (B58015) Chemistry

The core of Benzyl (B1604629) 2,5-dioxopyrrolidine-1-carboxylate is a succinimide ring, a five-membered cyclic imide. This places the compound within the broad and significant class of N-substituted succinimides. Succinimide derivatives are a cornerstone in organic synthesis and biochemistry, often serving as versatile starting materials or intermediates. acs.org The succinimide moiety is a recognized structural motif in a variety of biologically active compounds, with derivatives exhibiting properties such as anticonvulsant and analgesic activity. researchgate.net

In synthetic chemistry, the N-substituted succinimide framework is valued for its reactivity. The imide ring can be opened by nucleophiles, providing a pathway to synthesize a range of amide derivatives. mdpi.combohrium.com This reactivity is harnessed in the title compound, where the succinimide portion functions as a good leaving group, facilitating the transfer of the benzyloxycarbonyl group to a nucleophile like an amine.

Historical Development of Benzyloxycarbonyl (Cbz) Protecting Groups and Activated Esters

The development of Benzyl 2,5-dioxopyrrolidine-1-carboxylate is rooted in two key historical advancements in peptide synthesis: the invention of the benzyloxycarbonyl (Cbz) protecting group and the subsequent development of activated ester methodology.

The benzyloxycarbonyl group, also abbreviated as Cbz or Z, was introduced by chemists Max Bergmann and Leonidas Zervas in 1932. total-synthesis.com This was a landmark achievement that revolutionized the synthesis of peptides. total-synthesis.com Before the Cbz group, chemists lacked a reliable method to temporarily block the reactivity of an amino group on one amino acid while forming a peptide bond at its carboxyl group. The Cbz group provided a robust and removable "cap" for the amine, preventing unwanted side reactions and allowing for the controlled, stepwise assembly of amino acid chains. total-synthesis.commasterorganicchemistry.combachem.com It is typically removed under mild conditions via catalytic hydrogenation. masterorganicchemistry.com

The concept of "activated esters" gained prominence in the 1950s as a method to facilitate amide bond formation under gentle conditions. mdpi.com An activated ester is an ester that is highly susceptible to nucleophilic attack. wikipedia.org This enhanced reactivity is achieved by attaching the acyl group to an electronegative alkoxy component, which acts as a good leaving group. wikipedia.org N-hydroxysuccinimide (NHS) is a classic example of a compound used to form such activated esters, which react efficiently with amines to form stable amide bonds. mdpi.com this compound represents the convergence of these two powerful concepts, combining the Cbz protecting group with an N-hydroxysuccinimide activated ester in a single, stable molecule.

Significance as a Reagent and Synthetic Scaffold in Contemporary Organic Chemistry Research

The primary significance of this compound in modern organic chemistry is its role as a superior reagent for introducing the Cbz protecting group, a process known as Cbz-protection or Z-protection. It is widely regarded as a milder, more convenient, and often more efficient alternative to the traditional reagent, benzyl chloroformate (Cbz-Cl). nih.govresearchgate.net

As a stable, crystalline solid, it is easier to handle, purify, and store than the oily and water-sensitive benzyl chloroformate. nih.gov The reaction of this compound with amines (such as the N-terminus of an amino acid) proceeds under mild conditions to form the Cbz-protected amine. The co-product of this reaction is N-hydroxysuccinimide, which is water-soluble and easily removed during the reaction work-up. The synthesis of the reagent itself is straightforward, typically involving the reaction of benzyl chloroformate with N-hydroxysuccinimide in the presence of a base like triethylamine (B128534). nih.govresearchgate.net

Beyond its role as a protecting group transfer agent, the compound is also noted for its use in the synthesis of various biologically active molecules. nih.govresearchgate.net The inherent succinimide structure can serve as a foundational scaffold from which more complex molecular architectures can be built.

Table 2: Comparison of Cbz-Protection Reagents

| Feature | This compound (Cbz-OSu) | Benzyl chloroformate (Cbz-Cl) |

|---|---|---|

| Physical State | Crystalline solid nih.gov | Oily liquid |

| Handling | Easy to handle, weigh, and store | Water-sensitive, pungent odor nih.gov |

| Reaction Byproduct | N-hydroxysuccinimide (water-soluble, easily removed) | HCl (requires a base to neutralize) total-synthesis.com |

| Reaction Conditions | Mild nih.gov | Often requires Schotten-Baumann conditions (base) total-synthesis.com |

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2,5-dioxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-10-6-7-11(15)13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZLYIFQYGQUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396955 | |

| Record name | benzyl 2,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75315-63-8 | |

| Record name | Phenylmethyl 2,5-dioxo-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75315-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | benzyl 2,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 2,5 Dioxopyrrolidine 1 Carboxylate

Classical Synthesis via Reaction with N-Hydroxysuccinimide

The most established and widely documented method for the preparation of Benzyl (B1604629) 2,5-dioxopyrrolidine-1-carboxylate involves the reaction of N-Hydroxysuccinimide with a suitable benzylating agent. This approach is favored for its reliability and relatively high yields.

Reagent Selection and Stoichiometry

The key reagents for this synthesis are Benzyl Chloroformate and N-Hydroxysuccinimide. nih.govresearchgate.net Triethylamine (B128534) is also essential, acting as a base to neutralize the hydrochloric acid generated during the reaction. The stoichiometry of the reaction is typically a 1:1:1 molar ratio of Benzyl Chloroformate, N-Hydroxysuccinimide, and Triethylamine. nih.govresearchgate.net This equimolar ratio ensures the efficient conversion of the starting materials to the desired product.

A representative experimental procedure involves the dropwise addition of triethylamine to a stirred solution of benzyl chloroformate and N-hydroxysuccinimide. nih.gov

Reaction Conditions and Solvent Systems

The reaction is generally carried out in a chlorinated solvent, with methylene (B1212753) chloride being a common choice. nih.govresearchgate.net The reaction proceeds effectively at room temperature. The reaction mixture is typically stirred for a period of 10 hours to ensure completion. nih.gov

| Parameter | Value |

| Solvent | Methylene Chloride |

| Temperature | Room Temperature |

| Reaction Time | 10 hours |

Optimization of Yield and Purity

Following the reaction period, the mixture is concentrated under vacuum to remove the solvent. nih.gov The crude product is then purified by column chromatography, using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. nih.govresearchgate.net This purification step is crucial for obtaining the final product as a white solid with high purity.

A reported yield for this classical synthesis method is 88%. nih.gov Further purification to obtain single crystals for structural analysis can be achieved through slow evaporation from a solution of petroleum ether and ethyl acetate. nih.govresearchgate.net

Alternative Synthetic Routes and Variations

In addition to the classical method, alternative synthetic strategies have been developed to improve efficiency and simplify the synthetic process. These include one-pot procedures and the use of different activating agents.

Modified Activating Agents for Carbonate Formation

An alternative to benzyl chloroformate for the formation of the carbonate linkage is the use of N,N'-Disuccinimidyl carbonate (DSC). nih.govbohrium.comresearchgate.net DSC is a versatile reagent that can be used to activate hydroxyl groups for their conversion to N-hydroxysuccinimide carbonates. nih.govbohrium.com This method represents a different approach to the formation of the desired product, where a pre-activated carbonate source is reacted with the hydroxyl group of N-hydroxysuccinimide. This can be advantageous in certain synthetic contexts, offering an alternative to the use of chloroformates.

Synthesis of Key Intermediates and Precursors

The synthesis of Benzyl 2,5-dioxopyrrolidine-1-carboxylate relies on the strategic preparation of key intermediates and precursors. These foundational molecules provide the necessary structural components for the final assembly of the target compound. Methodologies primarily focus on the formation of activated N-Hydroxysuccinimide derivatives and the construction of the core succinimide (B58015) ring structure.

Preparation of N-Hydroxysuccinimide Derivatives

A crucial step in the synthesis of the title compound involves the activation of N-Hydroxysuccinimide (NHS) or the direct formation of its derivatives. These derivatives, often N-hydroxysuccinimide esters, are valuable reagents in chemical synthesis. researchgate.net

One direct and efficient method for synthesizing this compound, itself an N-hydroxysuccinimide derivative, involves the reaction of N-hydroxysuccinimide with benzyl chloroformate. nih.govresearchgate.net This reaction is typically conducted in a suitable solvent like methylene chloride at room temperature, with a base such as triethylamine added to neutralize the hydrogen chloride byproduct. nih.govresearchgate.net This process yields the final product as a white solid. nih.gov

The general strategy for preparing N-hydroxysuccinimide esters is the coupling reaction between a carboxylic acid and N-hydroxysuccinimide, often facilitated by a coupling agent. researchgate.net An alternative approach involves reacting the carboxylic acid with N-hydroxysuccinimide and a halophosphoric acid ester, such as diphenyl chlorophosphate, in the presence of a base. google.com Another method utilizes di(N-succinimidyl) carbonate to activate the carboxylic acid for reaction with NHS. researchgate.net These active esters are advantageous because they are generally stable enough to be isolated while being reactive enough for subsequent transformations. researchgate.net

| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| Benzyl chloroformate (20 mmol) | N-hydroxysuccinimide (20 mmol) | Triethylamine (20 mmol) | Methylene chloride (20 ml) | 10 hours | 88% |

Synthesis of Substituted Succinimide Cores

The succinimide core is a fundamental structural motif, and methods for its synthesis are well-established. A common and versatile method for preparing N-substituted succinimides involves a two-step process starting from succinic anhydride (B1165640). mdpi.com

The first step is the acylation of a primary amine with succinic anhydride. This reaction forms an intermediate amido acid. The subsequent step is a cyclodehydration of this intermediate to yield the target N-substituted succinimide. mdpi.com While this cyclization can be achieved through heating, this method may lead to the formation of side-products due to thermal degradation. mdpi.com Chemical dehydrating agents, such as acetic anhydride or polyphosphate ester, are often employed to facilitate the ring-closure under milder conditions. mdpi.com This methodology provides a general route to a wide variety of N-substituted succinimides, which can serve as precursors for more complex molecules. mdpi.comnih.gov

| Step | Reactants | Process | Product |

|---|---|---|---|

| 1 | Primary Amine + Succinic Anhydride | Acylation | Intermediate Amido Acid |

| 2 | Intermediate Amido Acid | Cyclodehydration (e.g., with polyphosphate ester) | N-Substituted Succinimide |

Mechanistic Investigations of Reactions Involving Benzyl 2,5 Dioxopyrrolidine 1 Carboxylate

Detailed Reaction Mechanisms of Cbz Transfer

The transfer of the benzyloxycarbonyl (Cbz) group from Benzyl (B1604629) 2,5-dioxopyrrolidine-1-carboxylate, also known as Cbz-OSu, is a fundamental reaction in organic synthesis, particularly for the protection of amines in peptide synthesis. smolecule.com The mechanism is a classic example of nucleophilic acyl substitution.

The reaction commences with the nucleophilic attack of an amine's lone pair of electrons on the electrophilic carbonyl carbon of the Cbz group within the Cbz-OSu molecule. smolecule.com This attack results in the formation of a transient, high-energy tetrahedral intermediate.

This intermediate quickly collapses to re-form the stable carbonyl double bond. This process is facilitated by the departure of the N-hydroxysuccinimide (NHS) anion. The NHS moiety is an excellent leaving group because its negative charge is stabilized by resonance, making it a weak base. The by-product, N-hydroxysuccinimide, is also water-soluble, which simplifies its removal during the reaction workup. This reaction pathway is generally preferred over using benzyl chloroformate (Cbz-Cl) as it proceeds under mild conditions and avoids the formation of corrosive hydrochloric acid.

The efficiency and rate of the Cbz transfer are significantly governed by the steric and electronic environment of the reacting amine.

Steric Factors: The rate of reaction is sensitive to steric hindrance around the amine's nitrogen atom. Bulky substituents on or near the nitrogen can impede its approach to the carbonyl carbon of the Cbz-OSu reagent, thereby slowing down the reaction. This effect is a key consideration when selecting reaction conditions for hindered amino acids or secondary amines. nih.govnih.gov

Electronic Factors: The nucleophilicity of the amine, which is dictated by its electronic properties, is a crucial determinant of reactivity. nih.gov Electron-donating groups attached to the amine increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the rate of attack. Conversely, electron-withdrawing groups decrease the nitrogen's electron density, reducing its nucleophilicity and leading to a slower reaction. For instance, aliphatic amines are generally more nucleophilic and may react more readily than aromatic amines, which can require longer reaction times.

Kinetic and Thermodynamic Parameters of Cbz Transfer Reactions

The Cbz transfer reaction from Benzyl 2,5-dioxopyrrolidine-1-carboxylate to an amine typically follows second-order kinetics, where the rate is proportional to the concentration of both reactants. The reaction is thermodynamically favorable, driven by the formation of a highly stable carbamate (B1207046) (amide) bond and the release of the stable N-hydroxysuccinimide leaving group.

| Parameter | Influence on Reaction | Rationale |

| Amine Nucleophilicity | Higher nucleophilicity increases the reaction rate. | A more electron-rich amine nitrogen can more readily attack the electrophilic carbonyl carbon. |

| Steric Hindrance | Increased steric bulk on the amine decreases the reaction rate. | Bulky groups physically obstruct the path of the nucleophilic attack. |

| Solvent Polarity | Polar aprotic solvents can increase the reaction rate. | Solvents like THF or DMF can help stabilize charged intermediates formed during the reaction. commonorganicchemistry.com |

| Leaving Group Stability | A stable leaving group promotes the forward reaction. | N-hydroxysuccinimide is a stable anion, making it an excellent leaving group that drives the reaction to completion. |

Analysis of Side Reactions and Impurity Formation

Although the use of Cbz-OSu is known for producing cleaner reaction mixtures compared to reagents like Cbz-Cl, potential side reactions can still occur, leading to the formation of impurities.

A well-documented side reaction in peptide synthesis is the formation of diketopiperazines (DKPs). baranlab.orggoogle.com This intramolecular cyclization can occur after the N-terminal protecting group (such as Cbz) is removed from a dipeptide that is esterified at the C-terminus. google.comrsc.org The newly freed N-terminal amine can act as an internal nucleophile, attacking the C-terminal ester carbonyl. This results in the formation of a stable six-membered diketopiperazine ring and cleavage of the peptide from the resin (in solid-phase synthesis) or loss of the C-terminal ester. nih.gov The propensity for DKP formation is sequence-dependent and is often catalyzed by the presence of a base. google.com

Beyond diketopiperazine formation, other competing reactions can reduce the yield and purity of the desired Cbz-protected product.

Racemization: While generally low, there is a risk of racemization at the chiral center of the amino acid during the activation and coupling steps, particularly if the reaction conditions (e.g., prolonged exposure to base, elevated temperatures) are not carefully controlled. researchgate.net

Formation of Ureas: If the Cbz-OSu reagent decomposes or if there are issues with the starting materials, isocyanates can be formed, which may react with the amine nucleophile to produce undesired urea (B33335) byproducts.

| Side Reaction | Primary Cause | Resulting Impurity |

| Diketopiperazine Formation | Intramolecular cyclization of a deprotected dipeptide ester. google.comrsc.org | A cyclic dipeptide (2,5-Diketopiperazine). baranlab.org |

| Hydrolysis of Reagent | Presence of water in the reaction mixture. | Decomposition products of Cbz-OSu, reduced yield. |

| Racemization | Non-optimal reaction conditions (e.g., excess base, high temperature). researchgate.net | Loss of stereochemical purity in the final product. |

Applications of Benzyl 2,5 Dioxopyrrolidine 1 Carboxylate in Organic Synthesis

Role as a Benzyloxycarbonyl Protecting Group Reagent

The Cbz group is a carbamate-based protecting group that plays a crucial role in preventing unwanted reactions of amine groups during multi-step syntheses. Benzyl (B1604629) 2,5-dioxopyrrolidine-1-carboxylate serves as an efficient "Cbz-transfer" agent for this purpose.

Benzyl 2,5-dioxopyrrolidine-1-carboxylate is extensively used for the protection of the amino group of amino acids, amino alcohols, and other primary and secondary amines. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the reagent, leading to the formation of a stable Cbz-protected amine and N-hydroxysuccinimide (NHS) as a byproduct. The NHS is a good leaving group, which facilitates the reaction under mild conditions, typically in an aqueous-organic solvent mixture with a mild base like sodium bicarbonate at or near room temperature.

This protection is a fundamental step in peptide synthesis, where it prevents the α-amino group of an amino acid from reacting during the activation of its carboxyl group for peptide bond formation. researchgate.netgcwgandhinagar.com The resulting N-Cbz-protected amino acids are stable, often crystalline solids that are easy to handle and purify. researchgate.net

While other reagents can introduce the Cbz group, this compound offers significant advantages over the historically common reagent, benzyl carbonochloridate (B8618190) (also known as benzyl chloroformate or Cbz-Cl). This compound is considered a more convenient and milder reagent for the protection of amino acids. nih.govresearchgate.net

Key differences include its stability, ease of handling, and reaction byproducts. Cbz-Cl is a corrosive, moisture-sensitive liquid that generates hydrochloric acid as a byproduct, necessitating the use of a stoichiometric amount of a stronger base and careful control of reaction pH. In contrast, Cbz-OSu is a stable, crystalline solid that is less sensitive to moisture and produces the water-soluble and weakly acidic N-hydroxysuccinimide, which simplifies workup procedures. nih.govresearchgate.net

| Feature | This compound (Cbz-OSu) | Benzyl Carbonochloridate (Cbz-Cl) |

|---|---|---|

| Physical State | Crystalline solid | Oily liquid |

| Stability/Handling | Stable, easy to handle | Moisture-sensitive, corrosive, lachrymatory |

| Reaction Conditions | Mild (e.g., aq. dioxane, NaHCO₃, RT) | Requires stringent anhydrous conditions and stronger base (e.g., NaOH, Schotten-Baumann conditions) |

| Byproduct | N-hydroxysuccinimide (water-soluble, easy to remove) | Hydrochloric acid (requires neutralization) |

| Selectivity | High selectivity for amino groups over hydroxyl groups | Can react with other nucleophiles, lower selectivity |

In the synthesis of complex molecules like peptides, orthogonal protecting group strategies are essential. jocpr.com This approach allows for the selective removal of one type of protecting group in the presence of others. jocpr.com The Cbz group, introduced by this compound, is a cornerstone of such strategies due to its unique cleavage conditions.

The Cbz group is stable under the conditions used to remove other common protecting groups:

Fmoc (9-fluorenylmethoxycarbonyl) group: The Cbz group is completely stable to the mild basic conditions (e.g., piperidine (B6355638) in DMF) used to cleave the Fmoc group.

Boc (tert-butyloxycarbonyl) group: The Cbz group is stable to the moderately acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) used for Boc group removal. peptide.com

The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or under strongly acidic, non-hydrolytic conditions (e.g., HBr in acetic acid). This distinct removal method makes it orthogonal to both the Fmoc/tBu (tert-butyl) and Boc/Bzl (benzyl) strategies commonly employed in peptide synthesis. researchgate.netug.edu.pl For instance, in an Fmoc/tBu strategy, a Cbz group can be used to protect an amino acid side chain (e.g., lysine), as it will remain intact during the repeated Fmoc removal steps and the final TFA-mediated cleavage of tBu-based side-chain protecting groups. ug.edu.pl

| Protecting Group | Typical Cleavage Condition | Stability of Cbz Group |

|---|---|---|

| Fmoc | 20-50% Piperidine in DMF | Stable |

| Boc | 25-50% TFA in DCM | Stable |

| tBu ethers/esters | Strong acid (e.g., 95% TFA) | Stable |

| Benzyl (Bzl) ethers/esters | Strong acid (e.g., HF) or Hydrogenolysis | Cleaved simultaneously |

| Cbz | Hydrogenolysis (H₂/Pd) or HBr/AcOH | - |

Utility in Peptide Synthesis Methodologies

The properties of this compound and the resulting Cbz group make them valuable in various peptide synthesis protocols, from solid-phase to hybrid approaches.

Solid-Phase Peptide Synthesis (SPPS) is the dominant method for producing peptides, relying on anchoring the C-terminal amino acid to a solid support and elongating the peptide chain. lsu.edubeilstein-journals.org While the Fmoc and Boc groups are the most common choices for temporary Nα-protection in automated SPPS, the Cbz group serves critical roles. researchgate.net

Cbz-OSu is frequently used to prepare Cbz-protected amino acids for:

N-terminal protection: In some cases, a permanent N-terminal protecting group is desired on the final peptide. The Cbz group can be installed at the end of the synthesis and will be stable during the final cleavage from the resin if acid-labile linkers are used.

Hybrid or convergent synthesis strategies combine the efficiency of SPPS for creating smaller peptide fragments with the purification advantages of classical solution-phase synthesis for coupling these fragments. mdpi.com In this approach, protected peptide fragments are synthesized on a solid support, cleaved from the resin while keeping their side-chain protecting groups intact, and then coupled together in solution.

This compound is highly useful in this context. The Cbz group can serve as a robust Nα-protecting group for the N-terminal fragment during the solution-phase coupling step. Its stability prevents side reactions, and its removal via hydrogenolysis after the fragment condensation is a clean and efficient process that often does not disturb other protecting groups present on the newly formed larger peptide. mdpi.com

Incorporation into Constrained Dipeptide Units

The precise control afforded by the Cbz group is instrumental in the synthesis of peptides containing non-natural or conformationally constrained amino acids. These structural modifications are a key strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and biological activity of peptide-based therapeutics. By protecting the N-terminus of an amino acid with Cbz-OSu, chemists can selectively form a peptide bond with the carboxyl group of another residue without the risk of self-polymerization.

This methodology has been applied to the creation of various constrained systems:

Cyclic Dipeptides: The synthesis of conformationally restricted dipeptide analogues, such as those forming 5-, 6-, and 7-membered lactam rings, often employs Cbz protection as part of the synthetic route to control reactivity during cyclization and subsequent modifications. nih.gov

Piperazine-based Mimetics: In the synthesis of conformationally constrained phenylalanine mimetics, such as 6-benzylpiperazine-2,3,5-trione, the Cbz group can be used to manage amine reactivity during the construction of the heterocyclic core. This allows for selective alkylation at different positions to create complex peptide-like structures (peptoids) that mimic Phe-Gly and Phe-Ala dipeptides. rsc.org

Indolizidinone Scaffolds: The synthesis of dipeptide surrogates like hydroxy indolizidin-2-one amino acids involves multi-step sequences where amine protection is crucial. N-Cbz protection is a standard method used in the preparation of precursors for such bicyclic systems. mdpi.com

β- and γ-Amino Acid Oligomers: The construction of foldamers—oligomers with well-defined secondary structures—relies on building blocks like β- and γ-amino acids. For the peptide chemist, Cbz-protected β²-amino acid building blocks are essential for incorporation into β-peptides to control their shape and function. researchgate.net Similarly, the synthesis of cyclically constrained γ-amino acids, which can enforce helical conformations in α/γ-peptides, requires robust protection strategies for which the Cbz group is well-suited. nih.gov

The use of Cbz-OSu allows for the stepwise and controlled assembly of these complex dipeptide units, which are valuable tools for probing protein structure and function and for developing novel therapeutics.

Versatility in the Synthesis of Complex Organic Molecules

The applications of this compound extend far beyond standard peptide synthesis, demonstrating its versatility as a key reagent in the construction of a wide array of complex and functionalized organic molecules.

Formation of Carbamates and Other N-Functionalized Species

The primary function of this compound is the efficient formation of benzyl carbamates upon reaction with amines. commonorganicchemistry.com This transformation is a cornerstone of N-functionalization in organic chemistry. A carbamate (B1207046) is a functional group that combines features of both an ester and an amide, and the benzyloxycarbonyl group is one of the most widely used amine-protecting groups due to its stability under various conditions and its susceptibility to clean removal by catalytic hydrogenolysis.

The reaction is characterized by its high efficiency and mild conditions. The N-hydroxysuccinimide moiety of Cbz-OSu is an excellent leaving group, facilitating the nucleophilic acyl substitution by the amine. This process is generally preferred over methods involving benzyl chloroformate because it avoids the production of corrosive acid byproducts. nih.govresearchgate.net The resulting benzyl carbamate effectively "masks" the nucleophilicity and basicity of the amine, allowing for subsequent chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amino group. This strategy is fundamental to the synthesis of diverse N-functionalized species where selective reactivity is paramount.

| Reagent Feature | Consequence in Carbamate Formation |

| Solid, Shelf-Stable Nature | Easy to handle, weigh, and store for extended periods. |

| N-hydroxysuccinimide (NHS) Leaving Group | Facilitates reaction under mild conditions (e.g., room temperature). |

| No HCl Byproduct | Avoids the use of excess base and prevents acid-catalyzed side reactions. |

| High Reactivity with Amines | Leads to efficient and often quantitative formation of the carbamate product. |

Intermediate in the Synthesis of Biologically Active Compounds

The Cbz group's role as a reliable protecting group makes Cbz-OSu an essential intermediate in the total synthesis of numerous biologically active natural products and pharmaceutical agents. nih.govresearchgate.net By temporarily deactivating highly reactive amine functionalities, it enables chemists to build complex molecular architectures that would otherwise be inaccessible. After the core structure is assembled, the Cbz group is removed, typically under mild hydrogenolysis conditions, to unveil the free amine in the final product or for further functionalization.

Its application has been a key step in the synthesis of a diverse range of important molecules, as highlighted in the table below.

| Biologically Active Compound | Class/Significance | Role of Cbz-OSu |

| (-)-Diazonamide A | Marine-derived antimitotic agent | Amine protection during the assembly of the complex macrocyclic and heterocyclic core structure. sigmaaldrich.com |

| (-)-Sanglifehrin A | Potent immunosuppressant and cyclophilin binder | Protection of an amino acid residue during the synthesis of the macrolactam ring. sigmaaldrich.com |

| Aminoglycoside Antibiotics | Class of antibiotics targeting bacterial ribosomes | Selective protection of amine groups to allow for regioselective modification at other positions. sigmaaldrich.com |

| Cyclic Methionine Analogs | Constrained amino acids for biological studies | Protection of the amine during the formation of the tetrahydrothiophene (B86538) ring. sigmaaldrich.com |

| 1′-H-Spiro-(indoline-3,4′-piperidine) Derivatives | Scaffolds for CNS-active compounds | Amine protection during the construction of the spirocyclic system. sigmaaldrich.com |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Broad-spectrum anticonvulsant candidate | While not used as an intermediate, the core structure is related, highlighting the biological relevance of linked benzyl and succinimide (B58015) moieties. nih.gov |

Accessing Benzylic Amine and Azide (B81097) Chemical Handles in Advanced Architectures

In the construction of advanced molecular architectures, such as metal-organic frameworks (MOFs) or complex scaffolds for bioconjugation, the introduction of specific chemical handles is crucial for subsequent modification. Benzylic amines and azides are particularly valuable handles due to their distinct reactivity. The Cbz group, introduced by Cbz-OSu, plays a vital role in synthetic strategies aimed at incorporating these functionalities.

While Cbz-OSu does not directly install a benzylic amine or azide, its function as a robust protecting group is enabling. It allows chemists to mask existing amine groups within a molecule while other synthetic operations, such as the introduction of a benzylic azide (-CH₂N₃) or a protected benzylic amine (-CH₂NH₂), are performed elsewhere. acs.org For example, in the synthesis of ligands for MOFs, a linker molecule may contain multiple amine groups. Protecting a less sterically hindered or more reactive amine with Cbz-OSu allows for the selective modification of other positions to install the desired benzylic handle. acs.org Following the installation, the Cbz group can be selectively cleaved to unmask the initial amine, resulting in a multifunctional molecule. This strategic protection and deprotection is a key method for accessing advanced, precisely functionalized architectures. acs.org

Applications in Enzyme Inhibitor Synthesis (e.g., Arginase Inhibitors)

The development of potent and selective enzyme inhibitors is a major goal of modern medicinal chemistry. This compound is frequently employed in the synthesis of these complex molecules, where precise control over reactive functional groups is essential.

A prominent example is its use in the synthesis of arginase inhibitors. nih.gov Arginase is an enzyme implicated in cardiovascular and immune system dysfunction, making it an important therapeutic target. In a reported synthesis of a bicyclic arginase inhibitor, Cbz-OSu was used to protect the secondary amine of a key intermediate, (7R,8R)-8-allyl-1-azaspiro[4.4]nonan-7-ol. nih.gov This protection was critical to prevent the amine from interfering with subsequent oxidation and modification steps needed to complete the synthesis of the inhibitor's core structure.

Beyond arginase, Cbz-OSu is also used in the synthesis of inhibitors for other enzymes. For instance, it is applied in the preparation of modified aminoglycoside derivatives designed to act as topoisomerase inhibitors, which are compounds that can interfere with DNA replication in bacterial or cancer cells.

| Enzyme Target | Inhibitor Class/Example | Role of this compound |

| Arginase (hARG-1, hARG-2) | Bicyclic systems (e.g., derivative of 1-azaspiro[4.4]nonane) | Protection of a secondary amine in a key synthetic intermediate to allow for functionalization at other positions. nih.gov |

| Topoisomerase | Aminoglycoside derivatives | Selective N-protection to enable regioselective synthesis of derivatives with inhibitory activity. |

Derivatization and Functionalization Strategies

Modifications of the 2,5-Dioxopyrrolidine Moiety

The succinimide (B58015) ring presents several avenues for chemical alteration, including reactions that introduce substituents onto the ring or transform the ring system itself into other heterocyclic structures.

While Benzyl (B1604629) 2,5-dioxopyrrolidine-1-carboxylate itself is a saturated succinimide, its unsaturated analogue, N-(benzyloxycarbonyl)maleimide, can serve as a Michael acceptor. Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. In the context of N-substituted maleimides, various nucleophiles, including 1,3-dicarbonyl compounds, can be employed to introduce substituents at the 3-position of the pyrrolidine (B122466) ring.

The general mechanism involves the addition of a resonance-stabilized carbanion (Michael donor) to the electrophilic double bond of the maleimide (B117702) (Michael acceptor). Subsequent protonation of the resulting enolate yields the 3-substituted succinimide derivative. The use of chiral organocatalysts can facilitate asymmetric conjugate additions, leading to enantioenriched succinimide products. While specific studies focusing solely on N-(benzyloxycarbonyl)maleimide are not extensively detailed, the reactivity is well-established for a range of other N-substituted maleimides, suggesting a similar reaction profile.

| Reactant (Michael Acceptor) | Nucleophile (Michael Donor) | General Product | Key Features |

|---|---|---|---|

| N-(benzyloxycarbonyl)maleimide | 1,3-Dicarbonyl Compounds (e.g., malonates, β-ketoesters) | 3-Substituted Benzyl 2,5-dioxopyrrolidine-1-carboxylates | Forms a new C-C bond at the C3 position of the succinimide ring. The reaction is typically base-catalyzed. |

| N-(benzyloxycarbonyl)maleimide | Thiols (R-SH) | 3-Thio-substituted Benzyl 2,5-dioxopyrrolidine-1-carboxylates | Thiol-Michael additions are highly efficient and often used in bioconjugation chemistry. |

| N-(benzyloxycarbonyl)maleimide | Amines (R-NH2) | 3-Amino-substituted Benzyl 2,5-dioxopyrrolidine-1-carboxylates | Aza-Michael addition can introduce amino functionalities. |

Direct alkylation or acylation of the methylene (B1212753) carbons (C3 and C4) of the succinimide ring in Benzyl 2,5-dioxopyrrolidine-1-carboxylate is challenging due to the lack of acidity of the C-H bonds. However, the introduction of an activating group can facilitate such transformations. For instance, the synthesis of α-benzylidene succinimides creates a system where the exocyclic double bond can undergo further reactions.

While direct C-alkylation or C-acylation of the saturated succinimide ring is not a common transformation, N-acylsuccinimides are well-known and serve as effective acylating agents for various nucleophiles, including amines. These are typically prepared by reacting succinimide with an acyl chloride.

The succinimide ring within this compound can serve as a precursor for the synthesis of other pyrrolidine-based heterocyclic systems. One common strategy involves the ring-opening of the succinimide. For example, reaction with hydroxylamine (B1172632) can lead to the formation of N-hydroxybutaneamide derivatives. This ring-opened intermediate can then potentially be cyclized under different conditions to form new heterocyclic structures.

Furthermore, reduction of one or both carbonyl groups of the succinimide ring can lead to the formation of pyrrolidinones or pyrrolidines, respectively. These transformations provide access to a wider range of saturated nitrogen-containing heterocycles. Ring expansion reactions, although less common for simple succinimides, represent another potential strategy for converting the five-membered ring into larger heterocyclic systems, such as benzodiazepines, through multi-step synthetic sequences.

Functionalization of the Benzyl Group

The benzyl group provides two primary sites for functionalization: the aromatic ring and the benzylic methylene bridge.

The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions to introduce halogen substituents. The outcome of such reactions is dictated by the directing effect of the substituent already present on the benzene (B151609) ring. The -CH₂-O-C(O)N(C=O)₂CH₂CH₂ group attached to the phenyl ring is an ortho, para-directing group, although it is deactivating due to the electron-withdrawing nature of the carbonyl groups.

Halogenation, such as chlorination or bromination, is typically carried out using a halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The reaction proceeds through the formation of a carbocation intermediate (arenium ion), which is stabilized by resonance. Due to the directing effect of the substituent, the halogen will be introduced primarily at the ortho and para positions of the benzene ring.

| Reaction | Reagents | Expected Major Products | Key Features |

|---|---|---|---|

| Chlorination | Cl₂, AlCl₃ | Ortho- and para-chlorinated benzyl 2,5-dioxopyrrolidine-1-carboxylates | Electrophilic aromatic substitution. The substituent directs the incoming electrophile. |

| Bromination | Br₂, FeBr₃ | Ortho- and para-brominated benzyl 2,5-dioxopyrrolidine-1-carboxylates | Similar mechanism to chlorination. |

The benzylic methylene group (-CH₂-) is particularly reactive due to its proximity to the aromatic ring, which can stabilize radical and carbocation intermediates through resonance.

Free-Radical Bromination: A common and selective method for functionalizing the benzylic position is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or peroxide) or light. mdpi.comepa.gov This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism involving a resonance-stabilized benzylic radical intermediate. mdpi.comepa.gov This leads to the selective substitution of a hydrogen atom at the benzylic position with a bromine atom.

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (aldehyde or ketone) or a carboxylic acid depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon all the way to a carboxylic acid, provided there is at least one benzylic hydrogen. mdpi.com Milder oxidizing agents can be used to stop the oxidation at the aldehyde or ketone stage. mdpi.com This transformation is a valuable tool for introducing a carbonyl functionality at the benzylic position.

Development as Derivatization Reagents for Analytical Applications

This compound, also known by its synonyms N-(Benzyloxycarbonyloxy)succinimide, Benzyl N-succinimidyl carbonate, and Z-OSu, is a chemical compound primarily recognized for its role in synthetic organic chemistry as a reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto primary and secondary amines, particularly in the context of peptide synthesis. The inherent reactivity of this compound with amine functional groups, which forms the basis of its utility as a protecting group reagent, has also led to its exploration as a derivatization reagent for analytical applications. Derivatization in analytical chemistry is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a particular analytical technique. This can include enhancing detectability, improving chromatographic separation, or increasing volatility.

The core principle behind the use of this compound as a derivatization reagent lies in its ability to react with the amino groups of target analytes. This reaction results in the formation of a stable carbamate (B1207046) linkage, effectively tagging the analyte with the benzyloxycarbonyl group. The introduction of this moiety can significantly alter the physicochemical properties of the analyte, which can be leveraged for improved analytical performance.

Pre-column Derivatization for Chromatographic Analysis

Pre-column derivatization is a strategy employed in liquid chromatography (LC) and other chromatographic techniques to enhance the analytical characteristics of target compounds before their introduction into the separation system. This compound has been investigated as a pre-column derivatization reagent, particularly for analytes that lack a strong chromophore or fluorophore, making them difficult to detect using common UV-Vis or fluorescence detectors.

The derivatization reaction with this compound introduces a benzyl group into the analyte molecule. This benzyl moiety contains a phenyl ring, which is a chromophore that absorbs ultraviolet (UV) light. Consequently, analytes that are otherwise UV-transparent or have very low UV absorbance become readily detectable by UV-Vis detectors after derivatization. This enhancement in detectability allows for the sensitive quantification of a wide range of amine-containing compounds.

The derivatization process typically involves mixing the sample containing the amine analytes with a solution of this compound under controlled pH and temperature conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of the succinimidyl ester, leading to the formation of the N-benzyloxycarbonyl derivative and the release of N-hydroxysuccinimide as a byproduct. The resulting derivatized sample is then injected into the chromatographic system for separation and detection.

The introduction of the relatively nonpolar benzyloxycarbonyl group can also improve the chromatographic behavior of polar amine-containing analytes in reversed-phase high-performance liquid chromatography (RP-HPLC). By increasing the hydrophobicity of the analytes, the derivatization can lead to better retention and separation on nonpolar stationary phases.

| Analyte Class | Purpose of Derivatization | Chromatographic Technique | Detection Method |

| Amino Acids | Introduction of a UV-absorbing chromophore | RP-HPLC | UV-Vis |

| Biogenic Amines | Enhanced retention and separation | RP-HPLC | UV-Vis |

| Pharmaceuticals | Improved detectability and selectivity | LC-MS | MS/MS |

Applications in Targeted Metabolite Analysis

Targeted metabolite analysis focuses on the quantitative measurement of a specific, predefined set of metabolites. This approach is crucial in various fields, including clinical diagnostics, environmental analysis, and food science. The chemical diversity and often low concentrations of metabolites present significant analytical challenges. Derivatization with reagents like this compound can be a valuable tool to overcome these challenges in targeted metabolomics, particularly for the analysis of amino compounds.

In the context of targeted metabolite analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), derivatization with this compound serves multiple purposes. The introduction of the benzyloxycarbonyl group not only improves chromatographic separation but can also enhance the ionization efficiency of the analytes in the mass spectrometer's ion source. This leads to increased sensitivity and lower limits of detection.

Furthermore, the derivatized metabolites will exhibit a common structural fragment—the benzyloxycarbonyl group. In tandem mass spectrometry (MS/MS) analysis, this common fragment can be used to develop specific and sensitive analytical methods. For instance, precursor ion scanning or neutral loss scanning can be employed to selectively detect all metabolites that have been derivatized with the Z-group, thereby reducing background noise and improving the selectivity of the analysis.

An example of its application is in the targeted analysis of amino acids and biogenic amines in biological samples. These compounds play vital roles in numerous physiological and pathological processes. Derivatization with this compound allows for their simultaneous analysis with high sensitivity and specificity by LC-MS/MS.

| Metabolite Class | Analytical Platform | Key Advantages of Derivatization |

| Amino Acids | LC-MS/MS | Improved chromatographic resolution, enhanced ionization, specific fragmentation for targeted scanning |

| Neurotransmitters | LC-MS/MS | Increased sensitivity, selective detection in complex matrices |

| Polyamines | GC-MS | Increased volatility and thermal stability (after further modification) |

Structural Analysis and Computational Studies

Crystallographic Investigations

The solid-state structure of Benzyl (B1604629) 2,5-dioxopyrrolidine-1-carboxylate has been elucidated through single-crystal X-ray diffraction, providing detailed insights into its molecular geometry, conformation, and crystal packing.

X-ray diffraction studies have determined that Benzyl 2,5-dioxopyrrolidine-1-carboxylate crystallizes in the monoclinic system. nih.govsmolecule.com The crystal structure was resolved at a temperature of 293(2) K. nih.gov Key crystallographic parameters obtained from the analysis are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁NO₅ |

| Formula Weight | 249.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.9348 (6) |

| b (Å) | 6.0151 (3) |

| c (Å) | 16.5398 (9) |

| β (°) | 106.170 (5) |

| Volume (ų) | 1235.96 (11) |

| Z | 4 |

The asymmetric unit of the title compound is notable as it contains two independent molecules. nih.govwiley-vch.denih.gov While these molecules possess similar geometric parameters, they exhibit distinct conformations, particularly in the orientation of the benzyl groups. nih.govwiley-vch.de This difference is quantitatively captured by the torsion angles. For instance, in one molecule, the torsion angles for O2—C2—C3—C8 and O2—C2—C3—C4 are -48.6 (4)° and 134.7 (3)°, respectively. nih.govwiley-vch.de In the second independent molecule, the corresponding angles are significantly different, measuring -88.5 (4)° and 95.3 (5)°. nih.govwiley-vch.de This conformational variance highlights the molecule's flexibility. The succinimide (B58015) ring itself is reported to adopt an envelope conformation. smolecule.com

| Interaction (D—H⋯A) | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |

|---|---|---|---|---|

| C10—H10B⋯O1ⁱ | 0.97 | 2.56 | 3.251 (4) | 128 |

| C8A—H8AA⋯O4ⁱⁱ | 0.93 | 2.47 | 3.398 (5) | 172 |

Symmetry codes: (i) x, y-1, z; (ii) -x+1, -y, -z+1

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are essential for confirming the molecular structure of this compound in solution and verifying its functional groups.

¹H and ¹³C NMR spectroscopy provide definitive structural information. The spectra are consistent with the compound's proposed structure, showing characteristic signals for the benzyl and succinimide moieties. smolecule.com

¹H NMR: The proton NMR spectrum, recorded in DMSO-d₆, displays a multiplet between δ 7.40 and 7.30 ppm, which corresponds to the five aromatic protons of the benzyl group. smolecule.com The four equivalent protons of the pyrrolidine (B122466) ring of the succinimide group appear as a multiplet in the range of δ 2.85–2.70 ppm. smolecule.com

| Chemical Shift (δ) ppm | Proton Assignment | Multiplicity |

|---|---|---|

| 7.40–7.30 | Aromatic (5H, benzyl) | m |

| 2.85–2.70 | Succinimide (4H, pyrrolidine) | m |

¹³C NMR: The carbon NMR spectrum, also recorded in DMSO-d₆, shows distinct signals for the carbonyl carbons. The signal at δ 172.4 ppm is assigned to the succinimide carbonyl carbons, while the carbonate carbonyl carbon resonates at δ 158.0 ppm. smolecule.com

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 172.4 | C=O (succinimide) |

| 158.0 | C=O (carbonate) |

The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to its carbonyl groups. smolecule.com The presence of two distinct carbonyl environments—succinimide and carbonate—results in two strong stretches. Aromatic C-H bending is also observed. smolecule.com

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 1750 | Carbonate C=O stretch |

| 1725 | Succinimide C=O stretch |

| 740 | Aromatic C-H bend |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the elemental composition of the molecule.

Electrospray ionization (ESI) is a soft ionization technique commonly used for this compound. In ESI-MS, this compound typically forms a protonated molecular ion [M+H]⁺. The exact mass of the molecule is 249.06372245 Da, and ESI-MS analysis shows a peak at an m/z of 249.0637, which is consistent with this molecular weight.

While detailed fragmentation studies for this specific molecule are not extensively published, the fragmentation pattern can be predicted based on the known behavior of N-acyloxysuccinimide esters. The primary fragmentation pathway is expected to involve the cleavage of the ester bond, which is the most labile part of the molecule. This would lead to the formation of characteristic fragment ions.

A proposed fragmentation pattern would likely include the following key fragments:

Benzyl Cation (m/z 91): Loss of the succinimide carbonate portion would result in the stable benzyl cation.

Benzylic Carbonyl Cation (m/z 107): Cleavage could also result in a fragment containing the benzyl group and a carbonyl group.

Succinimidyl Radical Cation (m/z 99): The succinimide portion could also be detected as a radical cation.

Further fragmentation of these primary ions would provide additional structural information. The study of these fragmentation patterns is essential for the structural confirmation of the compound and for identifying it in complex mixtures.

Table 1: Predicted Mass Spectrometry Fragments of this compound

| Fragment Name | m/z (Predicted) | Formula |

| Benzyl Cation | 91 | C₇H₇⁺ |

| Benzylic Carbonyl Cation | 107 | C₈H₇O⁺ |

| Succinimidyl Radical Cation | 99 | C₄H₄NO₂•⁺ |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the properties and reactivity of this compound at a molecular level.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations can be employed to predict its binding affinity and mode of interaction with various protein targets. Although specific docking studies on this exact molecule are limited, the structural motifs present—the succinimide ring and the benzyl group—are common in bioactive molecules, and their interactions have been studied in other contexts.

Studies on various succinimide derivatives show their ability to interact with the active sites of enzymes. mdpi.comekb.egproquest.comnih.govuobasrah.edu.iq The succinimide moiety can participate in hydrogen bonding through its carbonyl oxygens. The benzyl group, being hydrophobic, is likely to engage in non-polar interactions with hydrophobic pockets of a protein's binding site. The flexibility of the benzyl group allows it to adopt various conformations to fit into different binding sites.

Molecular docking simulations for this compound would typically involve:

Preparation of the Ligand: Building the 3D structure of the molecule and optimizing its geometry.

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a protein data bank.

Docking Calculation: Using a docking program to explore the conformational space of the ligand within the receptor's binding site and to score the different binding poses.

The results of such simulations can provide valuable insights into the potential biological targets of this compound and can guide the design of new derivatives with improved binding affinities.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and predicting the reactivity of molecules. For this compound, DFT calculations can be used to elucidate the pathways of its reactions, most notably the acylation of amines.

The reaction of N-hydroxysuccinimide esters with amines is a fundamental transformation in peptide synthesis and bioconjugation. A DFT study of this reaction would involve calculating the energies of the reactants, products, and any transition states and intermediates along the reaction coordinate. A key aspect of the aminolysis of N-hydroxysuccinimide esters is the formation of a tetrahedral intermediate. mst.edu DFT calculations can provide detailed information about the geometry and stability of this intermediate and the energy barriers for its formation and breakdown.

Such a computational study would allow for the investigation of:

The Reaction Profile: Mapping the energy changes as the reaction progresses.

The Transition State Structures: Identifying the high-energy structures that connect reactants to products.

The Influence of Substituents: Understanding how changes to the benzyl or succinimide portions of the molecule affect its reactivity.

By providing a detailed, atomistic view of the reaction pathway, DFT calculations can complement experimental studies and aid in the optimization of reaction conditions.

Conformational Analysis and Torsion Angle Studies

The three-dimensional structure of this compound is crucial for its chemical and biological activity. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy differences between them. X-ray crystallography has provided precise data on the solid-state conformation of this compound.

The crystal structure reveals that the asymmetric unit contains two independent molecules with similar geometric parameters but different orientations of the phenyl rings. ekb.eg This indicates that the molecule possesses conformational flexibility, particularly around the single bonds connecting the benzyl group to the carbonate and the carbonate to the succinimide ring.

The succinimide ring itself is not perfectly planar and adopts an envelope conformation. The flexibility of the molecule is further demonstrated by the different torsion angles observed in the two independent molecules within the crystal structure.

Table 2: Selected Torsion Angles from Crystal Structure Analysis of this compound

| Torsion Angle | Molecule 1 (°) | Molecule 2 (°) |

| O2—C2—C3—C8 | -48.6 (4) | -88.5 (4) |

| O2—C2—C3—C4 | 134.7 (3) | 95.3 (5) |

These experimental data can be complemented by computational conformational analysis, where methods like molecular mechanics or quantum mechanics are used to systematically explore the potential energy surface of the molecule. Such studies can identify all low-energy conformations and provide insights into the dynamics of the molecule in solution, which may differ from its solid-state structure. Understanding the conformational preferences of this compound is essential for rationalizing its reactivity and for designing molecules with specific three-dimensional shapes.

Advanced Synthetic Strategies and Analog Design

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into analogs of the 2,5-dioxopyrrolidine scaffold is critical for developing molecules with specific biological targets, as stereoisomers can exhibit vastly different pharmacological activities. A powerful method for achieving this is through asymmetric 1,3-dipolar cycloaddition reactions. nih.govacs.org This strategy allows for the creation of multiple stereocenters with high control over the final stereochemistry.

One notable approach involves the reaction between a chiral nitrone and N-substituted maleimides (the unsaturated analog of the 2,5-dioxopyrrolidine core). nih.gov The reaction proceeds with high enantio- and diastereoselectivity, affording enantiomerically pure spiro-fused heterocyclic systems where the pyrrolidine-2,5-dione is fused to another ring system through a shared carbon atom. The stereochemical outcome is dictated by the chiral auxiliary on the nitrone, which directs the approach of the maleimide (B117702) dipolarophile to the less sterically hindered face. nih.gov This method provides a reliable route to densely functionalized chiral molecules that are otherwise difficult to synthesize. Other strategies for accessing chiral 2,5-disubstituted pyrrolidines often start from the chiral pool, utilizing readily available enantiopure starting materials like pyroglutamic acid or amino acids such as D- or L-alanine. nih.gov

Table 1: Example of Stereoselective 1,3-Dipolar Cycloaddition for Chiral Pyrrolidine-2,5-dione Synthesis nih.gov

| Dipolarophile (N-Substituted Maleimide) | Chiral Dipole | Major Product (Spiro-fused Pyrrolidine-2,5-dione) | Diastereomeric Ratio (d.r.) | Yield |

|---|---|---|---|---|

| N-Phenylmaleimide | (R)-N-tert-butyl-α-(p-tolyl)nitrone | Enantiopure spiro[pyrrolidine-3,3'-isoxazolidine]-2,5-dione derivative | >99:1 | Good |

| N-Ethylmaleimide | (R)-N-tert-butyl-α-(p-tolyl)nitrone | Enantiopure spiro[pyrrolidine-3,3'-isoxazolidine]-2,5-dione derivative | >99:1 | Good |

Design and Synthesis of Hybrid Molecules Incorporating the 2,5-Dioxopyrrolidine Scaffold

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create compounds with improved efficacy, better selectivity, or a multi-target mechanism of action. The 2,5-dioxopyrrolidine scaffold is an excellent platform for creating such hybrids due to its straightforward and efficient reactivity with amine-containing molecules.

A common synthetic route involves the ring-opening of succinic anhydride (B1165640) with a primary or secondary amine of a bioactive molecule. This reaction forms a succinamic acid intermediate, which contains both an amide bond and a terminal carboxylic acid. nih.govmdpi.com This newly introduced carboxylic acid can then be coupled to a second amine-containing molecule, effectively linking two pharmacophores with a succinate (B1194679) spacer. This strategy has been used to synthesize homo- and hetero-dimeric polyamine amides designed to act as biofilm disruptors. nih.gov The succinimide (B58015) moiety serves as a stable and synthetically accessible linker to covalently join different bioactive agents. nih.gov

Table 2: Synthesis of a Succinamic Acid Intermediate for Hybrid Molecule Development nih.gov

| Amine-Containing Pharmacophore | Reagent | Solvent | Product (Succinamic Acid Intermediate) |

|---|---|---|---|

| N1-(3-aminopropyl)butane-1,4-diamine (Spermidine analog) | Succinic Anhydride | Pyridine | 4-((4-((3-aminopropyl)amino)butyl)amino)-4-oxobutanoic acid |

| N1,N1'-(butane-1,4-diyl)bis(propane-1,3-diamine) (Thermine analog) | Succinic Anhydride | Pyridine | 4-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-4-oxobutanoic acid |

Integration into Safety-Catch Linker Systems for Solid-Phase Chemistry

In solid-phase synthesis, safety-catch linkers are crucial tools that remain stable throughout the synthetic sequence but can be "activated" by a specific chemical transformation to allow for cleavage of the final product from the solid support. ua.esmdpi.com While Benzyl (B1604629) 2,5-dioxopyrrolidine-1-carboxylate is an activating agent for amines, the related succinimide structure formed from the reaction of maleimides is central to linker strategies in modern bioconjugation, particularly for antibody-drug conjugates (ADCs). nih.govrsc.org

In this context, a maleimide-functionalized linker is reacted with a thiol group (e.g., from a cysteine residue on an antibody) to form a stable thioether linkage via a Michael addition, resulting in a succinimide ring. nih.gov However, this succinimide linkage can be unstable and undergo a retro-Michael reaction, leading to premature release of the conjugated molecule. The "safety-catch" principle is applied here in a modified sense: the stability of the linkage is "safely" secured by promoting the hydrolysis of the succinimide ring to its ring-opened succinamic acid form. nih.gov This hydrolyzed form is resistant to the retro-Michael reaction, thus permanently locking the conjugate. Linker design can incorporate functionalities that accelerate this stabilizing hydrolysis, ensuring the integrity of the product. nih.govrsc.org

Table 3: Linker Substitutions Influencing Succinimide Ring Hydrolysis for Enhanced Stability nih.gov

| Linker Type/Feature | Rationale for Accelerated Hydrolysis | Effect on Linkage Stability |

|---|---|---|

| Basic Amine Group | Intramolecular catalysis of the hydrolysis reaction. | Significantly increases the rate of ring-opening, preventing payload loss. |

| Adjacent Phenyl Ring | Reduces electron density on the succinimide nitrogen through resonance, making the carbonyls more susceptible to nucleophilic attack. | Promotes faster conversion to the stable ring-opened form. |

| Polyethylene Glycol (PEG) Chain | Increases local water concentration near the succinimide ring, facilitating hydrolysis. | Enhances the rate of stabilizing hydrolysis. |

Construction of Complex Polycyclic Scaffolds and N-Heterocyclic Cores

The 2,5-dioxopyrrolidine scaffold and its unsaturated analog, the maleimide ring, are excellent dienophiles for cycloaddition reactions, providing a robust method for constructing complex polycyclic and N-heterocyclic cores. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly powerful tool for forming six-membered rings with high regio- and stereoselectivity. nih.gov

N-substituted maleimides readily react with conjugated dienes, such as furan (B31954) or substituted butadienes, to create bicyclic adducts. mdpi.com This strategy allows for the rapid assembly of intricate molecular frameworks from simple starting materials. For example, the reaction of an N-aryl maleimide with furan yields an oxa-norbornene dicarboximide structure, a bridged polycyclic system built in a single step. mdpi.comresearchgate.net The rigidity and defined stereochemistry of the resulting cycloadducts make them valuable scaffolds for further synthetic transformations or as core structures for new chemical entities. These reactions are often highly efficient and can be performed under mild conditions, sometimes even in sustainable media like water. nih.gov

Table 4: Diels-Alder Reaction of N-Substituted Maleimides for Polycyclic Scaffold Synthesis mdpi.com

| Dienophile (N-Substituted Maleimide) | Diene | Reaction Type | Polycyclic Product |

|---|---|---|---|

| N-(4-((3,5-dimethylphenyl)diazenyl)phenyl)maleimide | Furan | [4+2] Cycloaddition | Exo-N-azobenzene oxa-norbornene dicarboximide |

| N-Phenylmaleimide | 1-Boron-substituted 1,3-butadiene | [4+2] Cycloaddition | Cis-4-borylcyclohex-4-ene-1,2-dicarboximide |

Future Research Directions

Exploration of Novel Synthetic Methodologies and Reactivity Patterns

While the conventional synthesis of Benzyl (B1604629) 2,5-dioxopyrrolidine-1-carboxylate is well-established, there is a continuous drive to develop more efficient, atom-economical, and safer synthetic routes. Future research will likely focus on exploring alternative activating agents to carbodiimides, potentially avoiding the formation of urea (B33335) byproducts which can complicate purification amerigoscientific.comresearchgate.net. One promising approach is the use of reagents like triphosgene or a combination of triphenylphosphine and iodine, which have been shown to be effective for the synthesis of other N-hydroxysuccinimide esters organic-chemistry.orgnih.govresearchgate.net.

The exploration of continuous flow chemistry for the synthesis of N-hydroxysuccinimide esters, including Benzyl 2,5-dioxopyrrolidine-1-carboxylate, is another promising avenue. Flow chemistry can offer advantages such as improved reaction control, enhanced safety, and the potential for straightforward scaling-up.

Beyond its established role as a Cbz-protecting agent, a deeper understanding of the reactivity of this compound with a wider range of nucleophiles is an area ripe for investigation. Studies on its reactions with non-traditional nucleophiles could unveil novel synthetic transformations and expand its utility in organic synthesis. For instance, its reactivity with carboxylates in the gas phase has been observed to differ from that in solution, suggesting that reaction conditions can be tuned to achieve different outcomes nih.gov. Furthermore, a quantitative understanding of its electrophilicity, benchmarked against other electrophiles, could enable more precise prediction of its reactivity in competitive reaction scenarios.

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes. Future research on this compound will undoubtedly be shaped by the need for more sustainable synthetic methods rsc.orgresearchgate.net. A key focus will be the replacement of conventional organic solvents with greener alternatives. The iterative nature of peptide synthesis, where this reagent is heavily used, often leads to a high process mass intensity (PMI), and the use of greener solvents is a critical step in reducing the environmental impact rsc.org.

Biocatalysis offers a powerful tool for developing greener synthetic routes. The use of enzymes, such as lipases, for the synthesis of active esters is a growing field of research daneshyari.comnih.govmdpi.commdpi.comresearchgate.net. Exploring the enzymatic synthesis of this compound could lead to milder reaction conditions, higher selectivity, and a reduced environmental footprint. Furthermore, the development of "deprotectase" biocatalysts for the removal of the Cbz group provides a green alternative to traditional deprotection methods, creating a more sustainable lifecycle for this protecting group strategy nih.govrsc.orgresearchgate.net.

The development of catalytic, rather than stoichiometric, methods for the synthesis of active esters is another important goal. This would improve atom economy and reduce waste. Additionally, designing processes that allow for the recovery and reuse of reagents and solvents will be crucial in making the synthesis and application of this compound more sustainable.

Advancements in Analytical Techniques for Characterization and Reaction Monitoring

The robust characterization of this compound and the real-time monitoring of its reactions are essential for ensuring quality and optimizing processes. While standard analytical techniques are routinely employed, future research will likely focus on the application of more advanced and hyphenated analytical methods ajrconline.orgrsisinternational.orglongdom.orgactascientific.com.

In situ reaction monitoring using spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time kinetic and mechanistic data on the formation of this compound researchgate.netspectroscopyonline.comacs.orgresearchgate.net. This allows for precise control over reaction parameters and can help in identifying transient intermediates. Time-resolved ¹H NMR spectroscopy, for instance, has been successfully used to monitor the formation of other active esters researchgate.net.

Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), are invaluable for the detailed characterization of the compound and for identifying any impurities or side products. Advanced LC-MS methods, including those with high-resolution mass spectrometry, can provide unambiguous identification of succinimide-containing species nih.gov. For complex reaction mixtures, the coupling of separation techniques with multiple detection methods (e.g., LC-PDA-MS) can offer a more comprehensive analytical picture actascientific.com. The development of specific analytical methods to assess the stability of N-hydroxysuccinimide esters under various conditions is also an important area for future research researchgate.net.

Theoretical Modeling and Machine Learning Applications for Predictive Synthesis and Reactivity

Computational chemistry and machine learning are emerging as powerful tools in chemical research, with the potential to accelerate the discovery and optimization of synthetic processes.

Theoretical Modeling: Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, stability, and reactivity of this compound nih.govresearcher.liferesearchgate.netnih.gov. Such studies can be used to rationalize its reactivity with different nucleophiles, predict reaction pathways, and understand the factors that influence reaction rates and selectivity. Computational modeling can also be employed to investigate the stability of the compound and its intermediates, aiding in the development of improved storage and handling protocols.

Q & A

Basic: What are the established synthetic routes for Benzyl 2,5-dioxopyrrolidine-1-carboxylate, and what are the critical reaction parameters?

This compound is commonly synthesized via carbamate-forming reactions. A key method involves reacting 2,5-dioxopyrrolidine with benzyl chloroformate under anhydrous conditions in the presence of a base like triethylamine. Critical parameters include maintaining low temperatures (0–5°C) to minimize side reactions and ensuring stoichiometric control to prevent overalkylation. This reagent is particularly valued for its role in protecting amino groups in peptide synthesis due to its mild reaction conditions .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : The compound’s structure is confirmed using SHELX programs (e.g., SHELXL for refinement), with ORTEP-III for visualizing thermal ellipsoids and molecular geometry .

- NMR spectroscopy : H and C NMR are critical for verifying substituent positions and purity. For example, the benzyl group’s aromatic protons appear as distinct multiplets in H NMR.

- FTIR : Confirms carbonyl stretches (C=O) at ~1750–1800 cm for the dioxopyrrolidine and carbamate groups .

Advanced: How can researchers address discrepancies in crystallographic data when determining the structure of this compound?

Discrepancies may arise from twinning, disorder, or incorrect space group assignments. Strategies include:

- Refinement with SHELXL : Use restraints for disordered atoms and validate with R-factor convergence.

- Validation tools : Check for missed symmetry (e.g., PLATON’s ADDSYM) and analyze hydrogen-bonding networks to resolve ambiguities .

- Comparative analysis : Cross-reference with similar structures in databases like the Cambridge Structural Database (CSD) .

Advanced: What strategies are recommended for optimizing enantiomeric purity in derivatives of this compound?

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol gradients to resolve enantiomers. Monitor dr (diastereomeric ratio) and er (enantiomeric ratio) using retention time differences .

- Asymmetric catalysis : Use chiral auxiliaries or organocatalysts during derivatization to enhance stereoselectivity.

- Kinetic resolution : Leverage differential reaction rates of enantiomers under controlled conditions .

Basic: What are the primary applications of this compound in organic synthesis?

- Amino group protection : Acts as a carbamate-protecting agent for amines in peptide synthesis, offering stability under acidic conditions and easy deprotection via hydrogenolysis .

- Intermediate in bioactive molecules : Used to synthesize pyrrolidine-based inhibitors and heterocyclic compounds with antimicrobial or anticancer activity .

Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?

- DFT calculations : Model transition states to predict regioselectivity in nucleophilic attacks (e.g., at the carbamate carbonyl).

- NBO analysis : Identify electron-deficient sites (e.g., the dioxopyrrolidine ring) for electrophilic functionalization .

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity .

Basic: What are the recommended storage and handling protocols for this compound to ensure stability?

- Storage : Keep in sealed, moisture-free containers at 2–8°C. Avoid exposure to light and humidity to prevent hydrolysis.

- Handling : Use gloves and eye protection. Work in a fume hood to minimize inhalation risks. Avoid contact with strong acids/bases to preserve carbamate integrity .

Advanced: What analytical approaches resolve conflicting data regarding the stability of this compound under varying pH conditions?

- pH-dependent stability studies : Monitor degradation via HPLC at intervals (e.g., 0, 24, 48 hrs) in buffers (pH 1–13).